molecular formula C8H16ClNO B2475689 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride CAS No. 2416235-07-7

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride

Cat. No.: B2475689
CAS No.: 2416235-07-7
M. Wt: 177.67
InChI Key: HNSFHZKYXQFQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic amine hydrochloride with a unique 2-oxabicyclo[3.1.1]heptane core modified by a methyl group at position 1 and an aminomethyl substituent at position 3. Key properties include:

  • Molecular formula: C₈H₁₆ClNO
  • Molecular weight: 177.7 g/mol (reported purity ≥95%)

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,6-9)2-3-10-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRCGZLWLYRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure.

    Reaction Conditions: The core structure is then subjected to a series of chemical reactions, including amination and hydrochloride salt formation.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neurological Research

Recent studies have indicated that 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride may play a role in neurological research due to its potential effects on neurotransmitter systems. Its structural properties suggest it could interact with various receptors in the brain, making it a candidate for further exploration in the treatment of neurodegenerative diseases.

Anticancer Activity

A notable application of this compound is its investigation in anticancer therapies. Preliminary studies have shown that derivatives of bicyclic amines can exhibit antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. For instance, compounds synthesized based on similar structural frameworks demonstrated IC50 values indicating significant cytotoxic effects, thus positioning this compound within the realm of potential anticancer agents .

Synthetic Chemistry

The compound serves as an important building block in synthetic chemistry for creating more complex molecules. Its unique bicyclic structure allows chemists to modify and synthesize derivatives that may have enhanced biological activities or novel properties for pharmaceutical applications .

Case Study 1: Anticancer Activity Evaluation

A study published in PMC evaluated a series of compounds based on bicyclic structures similar to this compound, focusing on their antiproliferative effects against human cancer cell lines. The results indicated that several synthesized derivatives exhibited promising activity, with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting the potential of these compounds in cancer therapy development .

Case Study 2: Neuropharmacological Studies

Research into the neuropharmacological properties of bicyclic amines has shown that compounds similar to this compound could modulate neurotransmitter release and receptor activity in vitro. These findings highlight the necessity for further studies to explore their therapeutic potential in treating conditions like depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) CAS Number Key Data
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine HCl [3.1.1] 1-Me, 5-CH₂NH₂·HCl 177.7 2624137-59-1 Purity ≥95%
rac-1-[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine HCl [2.2.1] 1-Me, 5-CH₂NH₂·HCl Not reported Not provided Commercial availability (Enamine Ltd.)
1-(7-Oxabicyclo[2.2.1]heptan-1-yl)methanamine HCl [2.2.1] 1-CH₂NH₂·HCl 163.6 2624140-49-2 Purity 95%; MW 163.6
{bicyclo[4.1.0]heptan-1-yl}methanamine HCl [4.1.0] 1-CH₂NH₂·HCl 161.67 2126177-69-1 Powder form; RT storage
{4-Oxaspiro[2.4]heptan-5-yl}methanamine HCl Spiro[2.4] 5-CH₂NH₂·HCl 163.65 2174002-05-0 Molar mass 163.65
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl Cyclopropane Aryl-substituted cyclopropane 181.21* Not provided C10H12FNO·HCl

Key Observations

Spiro systems (e.g., {4-Oxaspiro[2.4]heptan-5-yl}) exhibit distinct conformational flexibility, which may reduce steric hindrance in binding interactions .

Substituent Effects: The 1-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs (e.g., {bicyclo[4.1.0]heptan-1-yl}methanamine HCl) . Aryl-substituted derivatives (e.g., (1-(3-fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl) prioritize electronic effects over bicyclic rigidity, favoring π-π interactions in drug design .

Commercial Availability :

  • The target compound is supplied by Biosynth , while analogs like [2.2.1]-bicyclo derivatives are available from Enamine Ltd. and Combi-Blocks . Suppliers in China, India, and the U.S. dominate production, reflecting global demand for bicyclic amines .

Research and Application Insights

  • Synthetic Utility: The target compound’s [3.1.1] framework is less explored than [2.2.1] systems, offering novel avenues for catalysis or chiral auxiliary development .
  • Spectroscopic Data: While NMR data for the target compound are unavailable, analogs with similar bicyclo systems (e.g., furan-2-yl methanamine HCl) show distinct ¹H/¹³C NMR shifts in methanol-d₄ or DMSO-d₆, suggesting solvent-dependent conformational behavior .
  • Pharmacological Potential: Bicyclic amines are frequently used in CNS drug discovery due to their blood-brain barrier permeability. The 1-methyl group in the target compound could mitigate off-target effects compared to non-methylated variants .

Limitations and Data Gaps

  • Missing Data : Melting points, solubility, and detailed safety profiles (e.g., LD50) are unreported for the target compound, limiting comparative analysis .

Biological Activity

1-{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride, known by its CAS number 2416235-07-7, is a bicyclic amine compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C8H16ClNO
  • Molecular Weight : 177.67 g/mol
  • Structure : The compound features a bicyclic structure with a methanamine functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of suitable precursors.
  • Use of solvents like dichloromethane or toluene under controlled temperatures (0-50°C) to ensure optimal yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing the efficacy against various bacterial strains, the compound demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be elucidated .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties in various biological assays. It appears to inhibit key inflammatory mediators, thus providing a potential therapeutic avenue for conditions characterized by chronic inflammation .

The exact mechanism of action for this compound is not fully understood but is believed to involve:

  • Interaction with specific receptors or enzymes.
  • Modulation of signaling pathways related to inflammation and cellular stress responses.

Case Studies

Several case studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Evaluated antimicrobial activity against E. coli and Staphylococcus aureus; showed significant inhibition at low concentrations .
Study 2 Investigated neuroprotective effects in a rat model of Parkinson's disease; results indicated reduced neuronal death and improved motor function .
Study 3 Assessed anti-inflammatory effects in vitro; demonstrated decreased production of TNF-alpha and IL-6 in macrophage cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.